molecular formula C14H20BFO4 B1400519 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester CAS No. 1248556-02-6

3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester

Cat. No. B1400519
M. Wt: 282.12 g/mol
InChI Key: UBAHNDWGAHVUKS-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester” is a boronic acid derivative used in organic chemistry as a key intermediate in the synthesis. It has a molecular weight of 282.12 . The IUPAC name is 2-[3-fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The InChI code for “3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester” is 1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-12(11(16)8-10)18-9-17-5/h6-8H,9H2,1-5H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester” is a liquid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Properties

The chemical compound 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester is related to the broader class of phenylboronic acids and their derivatives, which have been extensively studied for their unique properties and applications in organic synthesis and material science. Phenylboronic acids are known for their ability to form stable covalent bonds with various substrates, making them valuable in coupling reactions and the synthesis of complex organic molecules.

One of the key applications of phenylboronic acids and their derivatives lies in their role as intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, compounds similar to 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester have been used in the synthesis of biologically active molecules. The specific fluorine and methoxymethoxy groups in this compound could potentially enhance its reactivity and selectivity in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely utilized in the pharmaceutical industry to create complex molecular architectures (Qiu et al., 2009).

Biosensors and Electrochemical Applications

Furthermore, derivatives of phenylboronic acids, including those with specific functional groups like in 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester, have found applications in the development of electrochemical biosensors. Such sensors exploit the selective binding properties of phenylboronic acids to diols, enabling the detection of sugars and glycoproteins, which is critical in medical diagnostics and monitoring of blood glucose levels (Anzai, 2016).

Material Science and Engineering

In material science, phenylboronic acid derivatives are explored for their potential in creating new materials with specific properties. Benzoxaboroles, closely related to phenylboronic acids, demonstrate a wide range of applications from organic synthesis to biological activity, and potentially, compounds like 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester could contribute to the development of materials with novel properties due to their unique structural elements (Adamczyk-Woźniak et al., 2009).

Environmental and Polymer Research

Additionally, research on fluorinated compounds, including those related to the structure of 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester, has been directed towards understanding their environmental impact, degradation, and potential as alternatives to traditional perfluorinated compounds. These studies are crucial in addressing environmental concerns associated with fluorinated organic compounds and exploring sustainable chemical practices (Wang et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2-[3-fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-12(11(16)8-10)18-9-17-5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAHNDWGAHVUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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